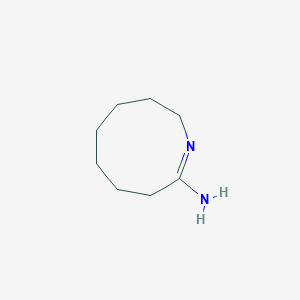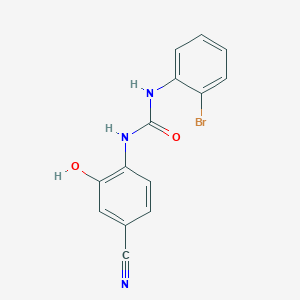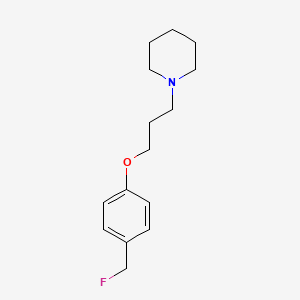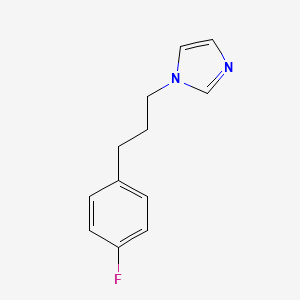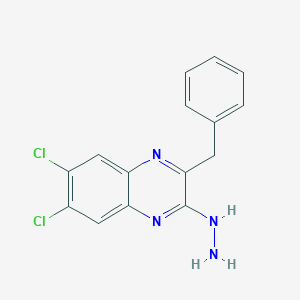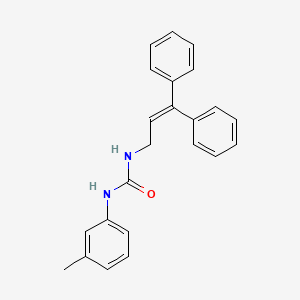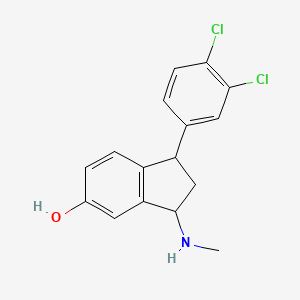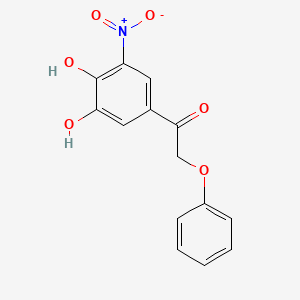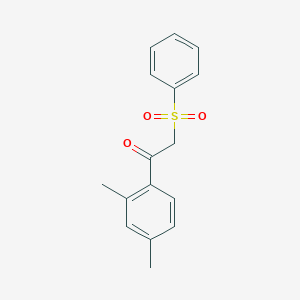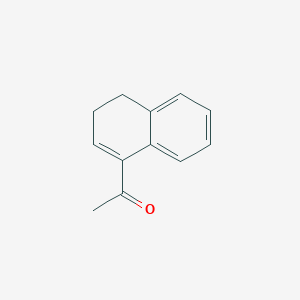
1-(3,4-Dihydronaphthalen-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of an ethanone group attached to the 3,4-dihydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydronaphthalen-1-yl)ethanone can be synthesized through various methods. One efficient method involves the use of a palladium-catalyzed one-pot synthesis. This method employs 2-iodocyclohex-2-enones and 1-alkynes in the presence of a Pd(PPh3)4/AgOAc catalytic system. The reaction proceeds through the formation of a conjugated enyne intermediate, followed by a Diels-Alder cycloaddition to yield the desired product . This method is advantageous due to its simplicity, mild reaction conditions, and good yields (65-87%).
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(3,4-Dihydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid or naphthalene-1,2-dione.
Reduction: Formation of 1-(3,4-dihydronaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
科学的研究の応用
1-(3,4-Dihydronaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-(3,4-dihydronaphthalen-1-yl)ethanone and its derivatives involves binding to specific molecular targets. For instance, some derivatives have been shown to inhibit the Bcl-2 protein, a key regulator of apoptosis in cancer cells . This inhibition can trigger apoptosis in cancer cells, making these compounds potential candidates for anticancer therapy.
類似化合物との比較
1-(3,4-Dihydronaphthalen-1-yl)ethanone can be compared with other similar compounds, such as:
1-Acetylnaphthalene: Similar structure but lacks the dihydro component.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk with different functional groups and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
67106-36-9 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
1-(3,4-dihydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7-8H,4,6H2,1H3 |
InChIキー |
OUZPHFHCYBXKAY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CCCC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



